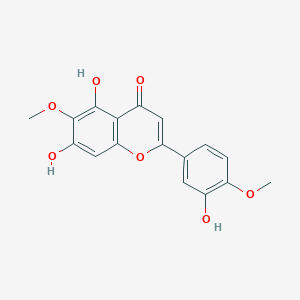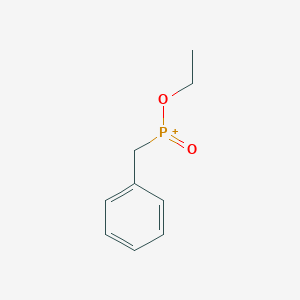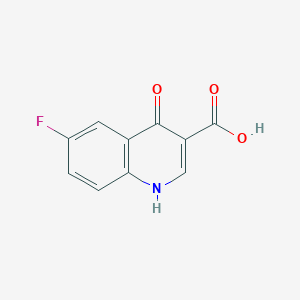
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid
説明
Synthesis Analysis
The synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid and its derivatives is a critical step in the development of fluoroquinolone antibiotics. Studies such as those conducted by Rádl (1994) describe the synthesis of related compounds, emphasizing the importance of this chemical as an intermediate in the production of antibacterial agents (Rádl, 1994). Further research by Nycz and Małecki (2013) elaborates on new synthetic methodologies for hydroxyquinoline carboxylic acids and their analogues, providing insights into the efficient synthesis and characterization of these compounds (Nycz & Małecki, 2013).
Molecular Structure Analysis
The molecular structure of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is closely analyzed through various spectroscopic techniques. The study by Nycz and Małecki (2013) utilizes FTIR, multinuclear NMR, UV–Vis, and X-ray crystallography to determine the structural characteristics of this compound and its derivatives, providing a comprehensive understanding of its molecular framework (Nycz & Małecki, 2013).
Chemical Reactions and Properties
The reactivity and chemical properties of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid are essential for its application in the synthesis of various pharmaceuticals. Research highlights include the study of photonucleophilic aromatic substitution reactions involving fluoroquinolones, as discussed by Cuquerella, Bosca, and Miranda (2004), which provides insight into the chemical behavior of fluoroquinolone derivatives under specific conditions (Cuquerella, Bosca, & Miranda, 2004).
科学的研究の応用
Fluoroquinolones are a family of antibacterials that have shown a high level of antibacterial activity and a wide spectrum which surpass many antibiotics . The incorporation of fluorine atoms at C-6 and other positions of the quinolone skeleton, such as in “6-Fluoro-4-hydroxyquinoline-3-carboxylic acid”, has resulted in a remarkable improvement of antimicrobial properties .
The specific mechanism of action of fluoroquinolones allows them to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials . They inhibit bacterial DNA-gyrase, which affects bacteria reproduction .
-
Synthesis of Fluoroquinolones
- Application: This compound is used in the synthesis of fluoroquinolones, a family of antibacterials . These quinolines are important intermediates for the preparation of antibacterial fluoroquinolones .
- Method: The synthesis involves the Gould-Jacobs reaction .
- Results: The resulting fluoroquinolones have shown a high level of antibacterial activity and a wide spectrum, surpassing many antibiotics .
-
Analytical Chemistry
Safety And Hazards
特性
IUPAC Name |
6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEJQAATYWQMMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid | |
CAS RN |
117685-48-0 | |
| Record name | 1,4-Dihydro-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



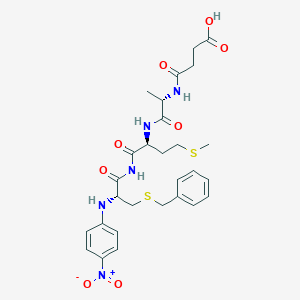
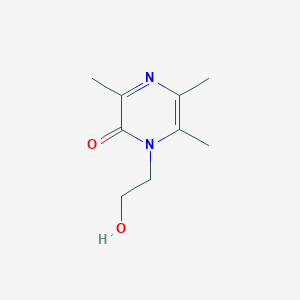
![5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B56930.png)
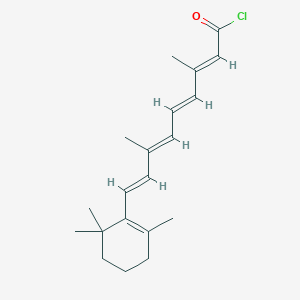
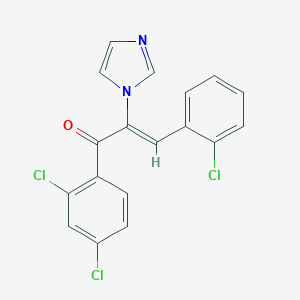
![Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B56937.png)
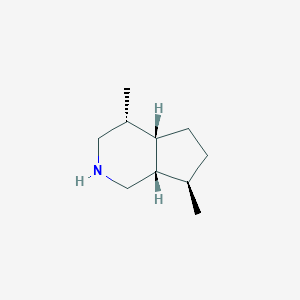
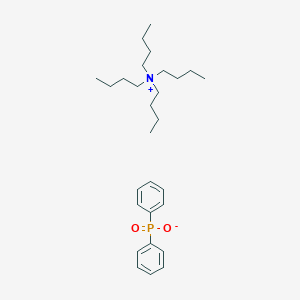
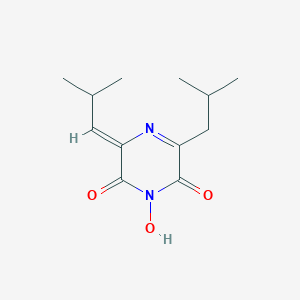
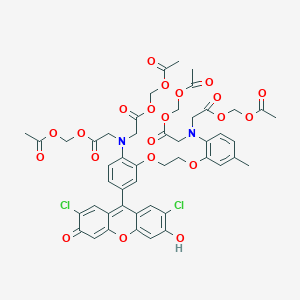
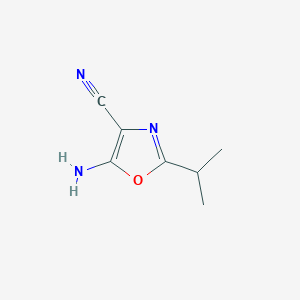
![[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B56950.png)
